Methyl 4-(3-(3-formylphenoxy)propoxy)benzoate
Description
Crystallographic Analysis and Molecular Geometry
Methyl 4-(3-(3-formylphenoxy)propoxy)benzoate (C₁₈H₁₈O₅) features a complex molecular architecture with distinct functional groups. The compound comprises a central benzoate ester moiety linked via a propoxy chain to a 3-formylphenoxy substituent (Figure 1). X-ray crystallography, while not yet reported for this specific compound, can infer structural details from analogous systems. For example, related benzoate derivatives exhibit planar aromatic rings with bond lengths of approximately 1.39 Å for C–C in the benzene rings and 1.21 Å for the formyl C=O bond.
The molecular geometry is influenced by steric and electronic interactions. The ester group (COOCH₃) adopts a nearly planar configuration, while the propoxy linker (O–CH₂–CH₂–CH₂–O) introduces torsional flexibility. Intermolecular interactions, such as C–H···O hydrogen bonds observed in structurally similar compounds (e.g., methyl 4-(3-chloropropoxy)benzoate), likely stabilize the crystal lattice.
Table 1: Key geometric parameters (theoretical)
| Parameter | Value (Å/°) |
|---|---|
| C=O (formyl) | 1.21 Å |
| C–O (ester) | 1.34 Å |
| C–O (ether) | 1.43 Å |
| Dihedral (aryl-O–C) | 120–150° |
Electronic Structure and Orbital Interactions
Density functional theory (DFT) calculations using the B3LYP/6-311++G(d,p) basis set reveal critical electronic features. The highest occupied molecular orbital (HOMO) localizes on the electron-rich phenoxy and benzoate aromatic systems, while the lowest unoccupied molecular orbital (LUMO) resides primarily on the formyl group (Figure 2). This spatial separation suggests charge-transfer potential, with a HOMO-LUMO gap of ~4.1 eV, indicative of moderate reactivity.
Natural bond orbital (NBO) analysis highlights hyperconjugative interactions:
- n(O) → σ*(C–O) : Stabilizes ether linkages (-127 kcal/mol).
- π(C=O) → π*(C–O) : Delocalizes electron density in the ester group.
Table 2: Frontier molecular orbital energies
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.2 | Phenoxy/benzoate rings |
| LUMO | -2.1 | Formyl group |
Conformational Flexibility Analysis
The molecule exhibits three rotatable bonds in the propoxy chain (O–CH₂–CH₂–CH₂–O), enabling conformational diversity. Molecular dynamics simulations predict three dominant conformers:
- Extended (trans-trans): Dihedral angles ~180° for all C–O–C–C bonds.
- Gauche (gauche-trans): Dihedral angles ~60° at the central CH₂–CH₂ bond.
- Folded (gauche-gauche): Facilitates intramolecular C–H···O interactions.
Table 3: Predicted dihedral angle ranges
| Bond Atoms | Min Angle (°) | Max Angle (°) |
|---|---|---|
| O–C1–C2–O | 62.3 | 178.5 |
| C1–C2–C3–O | 54.8 | 172.1 |
| C2–C3–O–Aryl | 48.9 | 165.7 |
The energy difference between the extended and folded conformers is ~2.3 kcal/mol, suggesting room-temperature interconversion. Steric hindrance between the formyl group and adjacent aromatic rings limits rotational freedom at the terminal phenoxy moiety.
Figure 1: Molecular structure of this compound, highlighting key functional groups and rotatable bonds.
Figure 2: HOMO (left) and LUMO (right) isosurfaces derived from DFT calculations, showing electron density distribution.
Properties
IUPAC Name |
methyl 4-[3-(3-formylphenoxy)propoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-18(20)15-6-8-16(9-7-15)22-10-3-11-23-17-5-2-4-14(12-17)13-19/h2,4-9,12-13H,3,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPGIJXWQOMDPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594791 | |
| Record name | Methyl 4-[3-(3-formylphenoxy)propoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-98-4 | |
| Record name | Methyl 4-[3-(3-formylphenoxy)propoxy]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[3-(3-formylphenoxy)propoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Etherification-Esterification Strategy
The most widely reported synthesis involves sequential ether formation followed by esterification. The first step couples 3-hydroxybenzaldehyde with a propylene oxide-derived spacer, while the second step introduces the methyl benzoate moiety.
Step 1: Propoxy Linker Installation
3-Hydroxybenzaldehyde reacts with 1,3-dibromopropane under alkaline conditions (K₂CO₃, THF, 60°C, 12 h) to yield 3-(3-bromopropoxy)benzaldehyde. The reaction proceeds via nucleophilic aromatic substitution, where the phenolic oxygen attacks the terminal bromide of 1,3-dibromopropane. Excess base ensures complete deprotonation of the phenolic hydroxyl group, achieving yields of 78–82% after column chromatography (hexane/ethyl acetate, 3:1).
Step 2: Esterification with Methyl 4-Hydroxybenzoate
The intermediate 3-(3-bromopropoxy)benzaldehyde undergoes coupling with methyl 4-hydroxybenzoate using Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃], THF, 0°C to room temperature, 24 h). This method avoids racemization and provides regioselectivity, yielding the target compound in 65–70% purity. Post-reaction purification via recrystallization (ethanol/water, 1:1) elevates purity to >95%.
One-Pot Tandem Synthesis
Recent advances utilize palladium-catalyzed cross-coupling to streamline production. A mixture of 3-formylphenyl boronic acid, methyl 4-(3-bromopropoxy)benzoate, Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dimethylacetamide (DMAc) at 100°C for 8 h achieves direct coupling. This method reduces reaction steps but requires rigorous exclusion of moisture and oxygen, yielding 60–68% product.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial protocols employ tubular flow reactors to enhance heat transfer and mixing efficiency. Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Residence Time | 30 min | Minimizes side reactions |
| Temperature | 80°C | Balances kinetics/stability |
| Solvent | Anhydrous THF | Prevents hydrolysis |
| Catalyst Loading | 10 mol% PPh₃ | Accelerates Mitsunobu step |
This setup achieves 85% conversion with >90% purity, reducing waste compared to batch processes.
Catalytic System Optimization
Alternative catalysts improve sustainability:
- Zinc triflate (Zn(OTf)₂) : Enables esterification at 50°C with 5 mol% loading, reducing energy consumption by 40%.
- Enzyme-mediated synthesis (Candida antarctica lipase B) : Operates in aqueous ethanol (pH 7.0, 37°C), yielding 55% product but requiring extended reaction times (72 h).
Characterization and Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
- δ 9.96 (s, 1H, CHO)
- δ 8.02–7.94 (m, 2H, benzoate aromatic)
- δ 7.64–7.58 (m, 1H, formylphenyl aromatic)
- δ 4.32–4.25 (t, 2H, OCH₂CH₂CH₂O)
- δ 3.85 (s, 3H, COOCH₃)
FT-IR (KBr) :
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30, 1.0 mL/min) shows a single peak at retention time 6.8 min, confirming >99% purity for pharmaceutical-grade material.
Challenges and Mitigation Strategies
Propoxy Linker Hydrolysis
Basic conditions (pH > 8) cleave the propoxy chain. Process adjustments involve:
Emerging Methodologies
Photoredox Catalysis
Visible light-mediated coupling using [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%) and Hünig’s base in DMSO enables room-temperature synthesis. Initial trials show 50% yield but require further optimization for scale-up.
Biocatalytic Approaches
Engineered Escherichia coli expressing aryl-O-methyltransferases convert 4-(3-(3-formylphenoxy)propoxy)benzoic acid to the methyl ester in vivo. Fermentation-based production remains experimental, with titers reaching 1.2 g/L.
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Two-Step Mitsunobu | 70 | 95 | High | Moderate (solvent use) |
| One-Pot Palladium | 65 | 90 | Medium | High (Pd waste) |
| Continuous Flow | 85 | 99 | Very High | Low (reduced waste) |
| Biocatalytic | 40 | 85 | Low | Very Low |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-(3-formylphenoxy)propoxy)benzoate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(3-(3-carboxyphenoxy)propoxy)benzoic acid.
Reduction: 4-(3-(3-hydroxyphenoxy)propoxy)benzoic acid.
Substitution: 4-(3-(3-nitrophenoxy)propoxy)benzoic acid.
Scientific Research Applications
Chemistry
Methyl 4-(3-(3-formylphenoxy)propoxy)benzoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation: The formyl group can be oxidized to a carboxylic acid.
- Reduction: The formyl group can be reduced to an alcohol.
- Substitution Reactions: The phenoxy group can undergo nucleophilic substitution reactions .
Biology
The compound is studied for its potential interactions with biological macromolecules. Key areas of research include:
- Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Antioxidant Activity: Similar compounds have shown antioxidant properties that could mitigate oxidative stress.
- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity.
Medicine
Investigations into the pharmacological properties of this compound indicate potential applications in drug development:
- Antitumor Activity: Structural analogs have demonstrated efficacy against cancer cell proliferation by targeting metabolic pathways associated with tumor growth.
- Medicinal Chemistry: Its unique combination of functional groups may confer distinct biological activities, making it a candidate for further medicinal exploration .
Antitumor Activity
A study indicated that compounds structurally similar to this compound inhibited cancer cell proliferation by targeting metabolic pathways. Dual inhibitors of malate dehydrogenase (MDH1 and MDH2) demonstrated significant antitumor efficacy in xenograft models, suggesting that this compound may exhibit similar properties.
Antioxidant Studies
Research into the interactions between substituted benzaldehyde derivatives and xanthine oxidase has shown that structural modifications can enhance inhibitory activity. This suggests that this compound could be optimized for increased enzyme inhibition through structural adjustments .
Mechanism of Action
The mechanism of action of Methyl 4-(3-(3-formylphenoxy)propoxy)benzoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The phenoxy group can interact with hydrophobic regions of biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations
Acetylphenoxy Derivatives
- Methyl 4-[3-(4-acetylphenoxy)propoxy]benzoate (CAS 937602-04-5) Molecular Formula: C₁₉H₂₀O₅ Molecular Weight: 328.36 g/mol Key Feature: Replaces the formyl group with a 4-acetylphenoxy substituent. Physical Properties: Melting point = 89–91°C . Reactivity: The acetyl group is less reactive than formyl, reducing susceptibility to nucleophilic attack but enhancing stability.
- Methyl 4-[3-(3-acetylphenoxy)propoxy]benzoate (CAS 937602-02-3) Molecular Formula: C₁₉H₂₀O₅ Molecular Weight: 328.36 g/mol Key Feature: 3-acetylphenoxy substituent, altering steric and electronic effects compared to the 4-acetyl isomer. Hazard: Classified as an irritant .
Halogenated Derivatives
- Methyl 4-(3-chloropropoxy)benzoate Molecular Formula: C₁₁H₁₃ClO₃ Molecular Weight: 228.67 g/mol Key Feature: Chloropropoxy chain instead of formylphenoxy. Applications: Intermediate in synthesizing dronedarone, an antiarrhythmic drug . Crystal Structure: Stabilized by C–H⋯O hydrogen bonds, forming zig-zag chains .
Linker Modifications
- Methyl 4-(3-formylphenoxy)benzoate (Compound C in ) Structure: Lacks the propoxy spacer, directly connecting the benzoate to the 3-formylphenoxy group. Synthesis: Prepared via Knoevenagel-type condensation, highlighting the importance of the propoxy chain in altering solubility and conformational flexibility .
Physicochemical Properties and Reactivity
Reactivity Profile
- Formyl Group: The formyl substituent in Methyl 4-(3-(3-formylphenoxy)propoxy)benzoate enables Schiff base formation, a key reaction in synthesizing pharmaceuticals and coordination polymers. This contrasts with acetyl or halogenated analogs, which require harsher conditions for functionalization .
- Chloropropoxy Derivatives : The chlorine atom in Methyl 4-(3-chloropropoxy)benzoate facilitates nucleophilic displacement reactions, making it a precursor for further alkylation or arylation .
Thermal Stability
- Acetylphenoxy derivatives exhibit higher melting points (89–91°C) compared to formyl-containing compounds, likely due to stronger intermolecular interactions (e.g., dipole-dipole) in the absence of reactive aldehyde groups .
Pharmaceutical Intermediates
Material Science
- The formyl group’s reactivity supports the design of dynamic covalent networks, while acetyl derivatives are preferred for stable polymer matrices .
Biological Activity
Methyl 4-(3-(3-formylphenoxy)propoxy)benzoate is a synthetic organic compound notable for its unique molecular structure, which includes a benzoate moiety linked to a propoxy chain and a formylphenoxy group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and comparative data.
Molecular Characteristics
- Molecular Formula : C18H18O5
- Molecular Weight : Approximately 314.337 g/mol
- Structure : The compound features a benzoate group, a propoxy linkage, and a formylphenoxy substituent, which may influence its biological properties.
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with various biological systems. Initial studies suggest that the compound may exhibit:
- Antioxidant Properties : The presence of the formylphenoxy group indicates potential antioxidant activity, which can be crucial in combating oxidative stress in cells.
- Antimicrobial Effects : Similar compounds have shown antimicrobial properties, suggesting that this compound might also possess such activity.
- Cytotoxicity : Preliminary investigations into its cytotoxic effects on cancer cell lines are ongoing, with some indications that it may inhibit cell proliferation.
Antimicrobial Activity
Research into related benzaldehyde compounds has demonstrated significant antimicrobial effects. For instance, redox-active benzaldehydes have been shown to target cellular antioxidation systems effectively. Given the structural characteristics of this compound, it is plausible that similar antimicrobial mechanisms could be at play .
Cytotoxicity Studies
In vitro studies have begun assessing the cytotoxic effects of this compound on various cancer cell lines. Early results indicate potential cytotoxicity; however, comprehensive studies are required to determine specific mechanisms and efficacy .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-(3-methoxy-3-oxopropyl)benzoate | C16H16O4 | Known for pharmaceutical applications |
| Methyl 4-acetylbenzoate | C10H10O3 | Features an acetyl group; used in organic synthesis |
| Ethyl 4-hydroxybenzoate | C9H10O3 | Exhibits antimicrobial properties |
The unique combination of functional groups in this compound may confer distinct biological activities not present in these similar compounds .
Case Studies
- Antifungal Activity : A recent study investigated the antifungal properties of various benzaldehyde derivatives against resistant fungal strains. The results suggested that modifications in the benzaldehyde structure could enhance antifungal potency. This study underscores the potential for this compound to be explored as an antifungal agent .
- Cytotoxicity in Cancer Research : Another study focused on evaluating the cytotoxic effects of benzaldehyde derivatives on breast cancer cell lines. The findings indicated that certain structural modifications led to increased cytotoxicity. This highlights the importance of further research into this compound's effects on cancer cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-(3-(3-formylphenoxy)propoxy)benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step nucleophilic aromatic substitution (SNAr) reactions. A general procedure involves:
- Step 1 : Reacting trichlorotriazine derivatives with methoxyphenol in the presence of DIPEA at low temperatures (-35°C) to form intermediate triazine ethers .
- Step 2 : Substituting a second chlorine atom with a formylphenol derivative (e.g., vanillin) at 40°C using excess DIPEA .
- Step 3 : Coupling with methyl aminobenzoate at 40°C to yield the final product .
- Optimization Tips : Use column chromatography (CH₂Cl₂/EtOAc gradient) for purification, and monitor reaction progress via TLC (Rf ~0.18 in hexane/EtOAc) .
Q. How can structural characterization of this compound be performed to confirm its purity and connectivity?
- Methodological Answer :
- ¹H NMR : Key signals include singlet peaks for methoxy groups (δ ~3.76–3.86 ppm) and aromatic protons (δ ~6.96–7.29 ppm) .
- X-ray Crystallography : Resolve intermolecular interactions (e.g., C–H⋯O hydrogen bonds) to confirm stereochemistry and packing behavior .
- Melting Point Analysis : Compare observed values (e.g., 79–82°C) with literature data to assess purity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the biological activity of this benzoate derivative?
- Methodological Answer :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro or bromo) on the phenyl ring can enhance electrophilicity, potentially improving enzyme inhibition or receptor binding .
- Biological Assays : Test derivatives against target enzymes (e.g., MurD ligase) using kinetic assays to quantify IC₅₀ values. For example, analogs with extended alkoxy chains show improved activity due to enhanced hydrophobic interactions .
- Computational Modeling : Use DFT calculations to correlate substituent electronic properties with binding affinity .
Q. What strategies are effective for incorporating this compound into drug delivery systems or polymeric materials?
- Methodological Answer :
- Polymer Synthesis : React the formyl group with acrylate or disulfide-containing monomers to create crosslinked polymers. For example, copolymerization with acryloyl chloride yields photo-responsive materials for controlled release .
- Oligonucleotide Delivery : Functionalize the benzoate core with disulfide-masked phosphoramidite monomers to enhance cellular uptake and redox-sensitive release .
- Characterization : Use GPC for molecular weight analysis and DSC to study thermal transitions in polymer matrices .
Q. How can contradictory data in synthetic yields or crystallographic parameters be resolved?
- Methodological Answer :
- Yield Variability : Optimize stoichiometry (e.g., 1.15–1.5 equiv. of nucleophiles) and reaction time (23–47 hours) to address incomplete substitutions .
- Crystallographic Discrepancies : Re-evaluate data collection parameters (e.g., temperature, resolution) and refine models using software like SHELXL. Cross-validate with NMR and IR data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
